1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives, which have shown good antifungal activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives with enhanced or modified biological activities.
Scientific Research Applications
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact pathways involved are still under investigation, but its antifungal and antibacterial activities are believed to result from disrupting cell membrane integrity and enzyme function .
Comparison with Similar Compounds
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other azabicyclononane derivatives, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime: This derivative has a methyl group at the 3-position, which can influence its biological properties.
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime: The presence of an O-methyloxime group can enhance its antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
76335-71-2 |
---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-21-14-8-13-17(20(21)23)18(15-9-4-2-5-10-15)22-19(21)16-11-6-3-7-12-16/h2-7,9-12,17-19,22H,8,13-14H2,1H3 |
InChI Key |
DHDHFCNPYMPTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.